REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[H-].[Na+].Br[CH2:18][CH2:19][N:20]([CH2:23][CH3:24])[CH2:21][CH3:22].[I-].[K+]>O1CCCC1.C(OCC)(=O)C.O>[CH2:19]([N:20]([CH2:23][CH3:24])[CH2:21][CH2:22][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)[CH3:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
61.8 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
|
BrCCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
ADDITION
|
Details
|
The organic layer containing the product
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give clear thick oil
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |